molecular formula C23H40Cl2N2OS B3407080 1-(4-Benzylpiperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propane-2-thiol dihydrochloride CAS No. 478785-15-8

1-(4-Benzylpiperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propane-2-thiol dihydrochloride

Cat. No.: B3407080
CAS No.: 478785-15-8
M. Wt: 463.5 g/mol
InChI Key: HSYFJKLKNULFGM-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propane-2-thiol dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propane-2-thiol dihydrochloride typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Attachment of the Cyclohexyl Group: The 3,3,5-trimethylcyclohexyl group can be introduced via an etherification reaction using an appropriate alkylating agent.

    Thiol Group Introduction: The thiol group can be introduced through a thiolation reaction, often using thiolating agents like thiourea.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propane-2-thiol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the piperazine ring or the cyclohexyl group.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Modified piperazine derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propane-2-thiol dihydrochloride involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to certain receptors in the body to exert its effects.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Ion Channels: Modulating ion channels to influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-3-(cyclohexyloxy)propane-2-thiol dihydrochloride
  • 1-(4-Benzylpiperazin-1-yl)-3-(tert-butoxy)propane-2-thiol dihydrochloride

Uniqueness

1-(4-Benzylpiperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propane-2-thiol dihydrochloride is unique due to the presence of the 3,3,5-trimethylcyclohexyl group, which may impart distinct physicochemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropane-2-thiol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2OS.2ClH/c1-19-13-21(15-23(2,3)14-19)26-18-22(27)17-25-11-9-24(10-12-25)16-20-7-5-4-6-8-20;;/h4-8,19,21-22,27H,9-18H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYFJKLKNULFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OCC(CN2CCN(CC2)CC3=CC=CC=C3)S.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Benzylpiperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propane-2-thiol dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Benzylpiperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propane-2-thiol dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Benzylpiperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propane-2-thiol dihydrochloride
Reactant of Route 4
1-(4-Benzylpiperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propane-2-thiol dihydrochloride
Reactant of Route 5
1-(4-Benzylpiperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propane-2-thiol dihydrochloride
Reactant of Route 6
1-(4-Benzylpiperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propane-2-thiol dihydrochloride

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